![molecular formula C14H8F3N3O2 B3073595 5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1018125-41-1](/img/structure/B3073595.png)
5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that has been studied for its potential medicinal properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as this compound, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its InChI code is 1S/C14H8F3N3O2/c15-14(16,17)11-7-12-18-9(8-4-2-1-3-5-8)6-10(13(21)22)20(12)19-11/h1-7H, (H,21,22) .Chemical Reactions Analysis
The chemical reactions involving this compound are still a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . Its molecular weight is 307.23 .Scientific Research Applications
1. Synthesis and Biological Activity
5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives have been explored for their biological activities, particularly in cancer research. For instance, Liu et al. (2016) synthesized a compound by condensation with dimethylamine, demonstrating effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
2. Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of related compounds have been a focus of research. Drev et al. (2014) studied the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showing the versatility of these compounds in chemical synthesis (Drev et al., 2014).
3. Antimicrobial Activity
The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives, closely related to this compound, has been investigated. Abdallah et al. (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity, demonstrating their potential as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
4. Synthesis Methodologies
Various methodologies for synthesizing pyrazolo[1,5-a]pyrimidine derivatives have been explored. Jismy et al. (2020) reported an efficient synthesis method for various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, highlighting the diverse applications in synthesizing these compounds (Jismy et al., 2020).
Mechanism of Action
Mode of Action
The mode of action often involves interactions with specific cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines can interact with various biochemical pathways depending on their specific structure and the cellular context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)11-7-12-18-9(8-4-2-1-3-5-8)6-10(13(21)22)20(12)19-11/h1-7H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNJFBQUQFDERF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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